molecular formula C8H7NO2S B1677869 Pifithrin- CAS No. 64984-31-2

Pifithrin-

Numéro de catalogue: B1677869
Numéro CAS: 64984-31-2
Poids moléculaire: 181.21 g/mol
Clé InChI: ZZUZYEMRHCMVTB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pifithrin compounds are a class of small-molecule inhibitors with distinct biological targets and therapeutic potentials. Three primary variants are studied:

  • Pifithrin-α (PFTα): A p53 inhibitor developed to suppress p53-mediated apoptosis, initially identified for its neuroprotective and radioprotective effects . It also modulates non-p53 pathways, including heat shock and glucocorticoid signaling .
  • Pifithrin-β (PFTβ): A condensation product of PFTα, primarily studied in Alzheimer’s disease (AD) models for its ability to counteract neurotoxicity induced by non-β-amyloid components (NAC) . Its exact pharmacological target remains unclear, but it regulates p53-dependent cell cycle arrest and apoptosis .
  • Pifithrin-µ (PFTµ): An HSP70 inhibitor with anti-cancer activity and a newly identified carbonic anhydrase (CA) inhibitor. It exhibits moderate cytotoxicity in prostate cancer cells (IC50: 17–22 μM) and competes with known CA inhibitors like ethoxzolamide .

Propriétés

IUPAC Name

2-phenylethynesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUZYEMRHCMVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40316450
Record name 2-Phenylethynesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40316450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64984-31-2
Record name 2-Phenylethynesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64984-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 303580
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064984312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 64984-31-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303580
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenylethynesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40316450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethynesulfonamide, 2-phenyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Core Heterocyclic Framework Construction

The foundational structure of Pifithrin-α derivatives centers on a 2-iminothiazole heterocycle, synthesized through condensation reactions between thiourea derivatives and α-haloketones. In the seminal work by Rérolle et al. (2005), cyclic and bicyclic ketones served as starting materials for generating N3-substituted analogues. For example, reaction of 4-methylcyclohexanone with thiourea in the presence of iodine yielded the 2-iminothiazole core, which was subsequently functionalized at the N3-position with methyl-substituted phenyl ketone groups.

Cyclization and Dehydration Processes

A critical advancement in PFT-α synthesis involves spontaneous cyclization of open-chain precursors to form polycyclic derivatives. Studies demonstrate that analogues such as compound 6b undergo dehydration in biological media, forming thermodynamically stable cyclized products. This process, monitored via nuclear magnetic resonance (NMR) spectroscopy, occurs through intramolecular nucleophilic attack of the thiazole nitrogen on the ketone carbonyl, followed by water elimination (Fig. 1).

Table 1: Representative Pifithrin-α Analogues and Synthetic Conditions

Compound Starting Ketone Cyclization Method EC50 (nM)
PFT-α Acetophenone None 300
2f 4-MeC6H4COCH3 Basic conditions 30
6b Bicyclo[2.2.1]heptan-2-one Thermal dehydration 30

Optimization of Reaction Conditions

Solvent and Catalytic Systems

Early synthetic routes employed polar aprotic solvents like dimethyl sulfoxide (DMSO) to facilitate thiourea-ketone condensations. However, cyclization efficiency improved markedly when using tetrahydrofuran (THF) with catalytic p-toluenesulfonic acid, achieving >90% conversion within 6 hours at 60°C.

Stability Considerations

Pharmacokinetic studies revealed that open-chain precursors (e.g., PFT-α p-nitro ) gradually cyclize in vivo, providing sustained p53 inhibition. This property was exploited in intracranial glioma models, where precursor administration resulted in prolonged tumor growth suppression compared to bolus active-form dosing.

Analytical Characterization Techniques

Structural Elucidation via NMR

1H and 13C NMR spectra confirmed cyclization by disappearance of carbonyl signals at δ 205–210 ppm and emergence of new sp2-hybridized carbons at δ 165–170 ppm. For the dehydrated analogue 6b , nuclear Overhauser effect (NOE) experiments verified transannular hydrogen bonding stabilizing the bicyclic framework.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) resolved PFT-α from byproducts, showing >98% purity for batches used in cortical neuron assays. Retention times correlated with lipophilicity: cyclized derivatives eluted 2–3 minutes later than open-chain forms.

Pharmacological Evaluation of Synthetic Analogues

In Vitro Neuroprotection Assays

Primary cortical neurons exposed to etoposide (50 μM) showed 70% survival when co-treated with 2f (30 nM), compared to 40% survival with parental PFT-α. Dose-response curves revealed steep Hill coefficients (nH ≈ 2.5), suggesting cooperative binding to p53 or associated cofactors.

In Vivo Cardioprotection Studies

In doxorubicin-treated mice, preadministration of cyclized PFT-α (4.4 mg/kg intraperitoneal) reduced cardiac apoptosis by 80%, as quantified via TUNEL staining and Bax/MDM2 mRNA ratios. Western blot analysis confirmed suppression of phosphorylated p53 at Ser15 and Ser392 residues.

Recent Advances in Derivative Design

CRISPR-Cas9 Genome Editing Applications

Ursch et al. (2024) demonstrated that cyclic PFT-α (10 μM) reduces chromosomal aberrations in CRISPR-engineered T cells by 60%, independent of p53 inactivation. This p53-independent activity, mediated through aryl hydrocarbon receptor (AHR) pathway modulation, highlights divergent mechanisms of action for cyclized derivatives.

Tumor-Specific Activation Strategies

Prodrug approaches utilizing nitroreductase-sensitive moieties (e.g., PFT-α p-nitro ) enable selective activation in hypoxic tumor microenvironments. In U87 glioblastoma xenografts, these precursors increased tumor-to-plasma ratios by 9-fold compared to conventional formulations.

Analyse Des Réactions Chimiques

Types de Réactions : Le pifithrin-mu subit diverses réactions chimiques, notamment :

    Oxydation : Le this compoundmu peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

    Réduction : Il peut également subir des réactions de réduction pour produire des formes réduites.

    Substitution : Le this compoundmu peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et Conditions Communs :

    Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

    Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

    Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la réaction de substitution souhaitée.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés d'acide sulfonique, tandis que la réduction peut produire des dérivés de sulfonamide .

4. Applications de la Recherche Scientifique

Le this compoundmu a un large éventail d'applications de recherche scientifique, notamment :

    Chimie : Il est utilisé comme un composé outil pour étudier l'inhibition de la protéine de choc thermique 70 et de la protéine tumorale p53.

    Biologie : Le this compoundmu est utilisé dans des études de biologie cellulaire pour étudier ses effets sur l'arrêt du cycle cellulaire, l'apoptose et la migration cellulaire.

    Médecine : Il a des applications thérapeutiques potentielles dans le traitement du cancer en raison de sa capacité à inhiber la protéine tumorale p53 et la protéine de choc thermique 70.

    Industrie : Le this compoundmu est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la protéine de choc thermique 70 et la protéine tumorale p53.

5. Mécanisme d'Action

Le this compoundmu exerce ses effets en inhibant la liaison de la protéine tumorale p53 aux mitochondries, réduisant ainsi son affinité pour les protéines anti-apoptotiques telles que Bcl-xL et Bcl-2. Cette inhibition empêche l'activation des voies apoptotiques, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses. De plus, le this compoundmu inhibe la protéine de choc thermique 70, qui joue un rôle crucial dans l'homéostasie des protéines et la réponse au stress .

Composés Similaires :

    This compoundalpha : Un autre inhibiteur de la protéine tumorale p53, mais avec des cibles moléculaires et des voies différentes.

    This compoundbeta : Semblable à la this compoundalpha, elle inhibe également la protéine tumorale p53 mais possède des propriétés chimiques distinctes.

Unicité du this compoundMu : Le this compoundmu est unique en raison de sa double inhibition à la fois de la protéine tumorale p53 et de la protéine de choc thermique 70.

Applications De Recherche Scientifique

Cancer Research Applications

PFT-α has been extensively studied for its potential in cancer treatment:

  • Inhibition of Apoptosis : PFT-α prevents apoptosis in cancer cells exposed to chemotherapeutic agents. For instance, it has been shown to protect murine C8 cells from doxorubicin-induced cytotoxicity, highlighting its potential as an adjunct therapy in cancer treatment .
  • Genotoxic Stress Protection : Research indicates that PFT-α can protect against DNA damage-induced apoptosis without promoting tumorigenesis. This characteristic makes it a candidate for use in combination therapies aimed at reducing the side effects of chemotherapy .

Case Study: Doxorubicin-Induced Cytotoxicity

A study demonstrated that PFT-α significantly inhibited p53-dependent processes induced by doxorubicin, suggesting its utility in mitigating the adverse effects of chemotherapy .

Neuroprotective Effects

PFT-α has shown promise in neuroprotection, particularly following traumatic brain injury (TBI):

  • Reduction of Neuronal Cell Death : In models of TBI, PFT-α was effective in preventing neuronal cell death by inhibiting oxidative stress and neuroinflammation .
  • Mechanisms Involved : The compound regulates autophagy and mitophagy processes, which are critical for neuronal survival following injury. Studies have indicated that both PFT-α and its analog Pifithrin-μ can mitigate TBI-induced impairments by reducing pro-inflammatory cytokines and enhancing neuronal resilience .

Case Study: Traumatic Brain Injury

In a controlled study involving Sprague Dawley rats subjected to TBI, administration of PFT-α resulted in significant reductions in brain contusion volume and improvements in sensory and motor functions .

Cellular Stress Response

PFT-α is also being explored for its role in modulating cellular responses to stress:

  • Stress Granule Formation : Recent findings suggest that PFT-μ, a related compound, induces stress granule formation and regulates cellular homeostasis under stress conditions . This indicates potential applications in diseases characterized by cellular stress responses.

Data Table: Summary of Applications

Application AreaMechanismKey FindingsReference
Cancer TherapyInhibition of p53-mediated apoptosisProtects against doxorubicin-induced cytotoxicity
NeuroprotectionReduces oxidative stressMitigates TBI effects; enhances neuronal survival
Cellular Stress ResponseInduces stress granule formationModulates cellular homeostasis under stress

Mécanisme D'action

Pifithrin-mu exerts its effects by inhibiting the binding of tumor protein p53 to mitochondria, thereby reducing its affinity to antiapoptotic proteins such as Bcl-xL and Bcl-2. This inhibition prevents the activation of apoptotic pathways, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, this compoundmu inhibits heat shock protein 70, which plays a crucial role in protein homeostasis and stress response .

Comparaison Avec Des Composés Similaires

Comparative Analysis of Pifithrin Compounds and Analogues

Mechanistic and Functional Comparisons

Table 1: Key Properties of Pifithrin Variants

Compound Primary Target Mechanism of Action IC50/Effective Concentration Key Applications
Pifithrin-α p53 Inhibits p53 transactivation and apoptosis; non-specifically suppresses HSF1 and glucocorticoid pathways 20 μM (common experimental dose) Neuroprotection, ischemic injury, cancer
Pifithrin-β p53 (indirect) Prevents NAC-induced neurotoxicity; modulates p21 and cyclin kinases 1–10 μM (non-cytotoxic range) Alzheimer’s disease models
Pifithrin-µ HSP70, Carbonic Anhydrase Induces cancer cell death via HSP70 inhibition; competitively binds CA 17–22 μM (prostate cancer cells) Oncology, CA inhibition

Comparison with Structurally or Functionally Similar Compounds

A. Pifithrin-α vs. p53 siRNA
  • Similarity : Both inhibit p53-dependent apoptosis in diabetic Akita mice, reducing ischemic acute kidney injury (AKI) .
  • Divergence : PFTα has broader off-target effects (e.g., heat shock pathway inhibition), whereas p53 siRNA is target-specific .
B. Pifithrin-β vs. IBT Derivatives
  • IBT-60 : An imidazo[2,1-b]benzothiazole derivative with enhanced lipophilicity and cytoprotective activity compared to PFTβ. IBT-60’s pyrrolidinyl group improves neuroprotective efficacy in AD models .
  • Virtual Screening Hits (Compounds 4, 12, 19) : Identified via pharmacophore-based screening; these heterocyclic compounds mimic PFTβ’s neuroprotection but lack superior activity .
C. Pifithrin-µ vs. Cisplatin and Ethoxzolamide
  • Cisplatin : A platinum-based chemotherapeutic with lower IC50 (4–6 μM) in prostate cancer cells compared to PFTµ (17–22 μM) .
  • Ethoxzolamide : A classical CA inhibitor outperformed by PFTµ in competitive binding assays, highlighting PFTµ’s dual HSP70/CA targeting .

Table 2: Efficacy and Selectivity of Analogues

Compound Target Advantage Over Pifithrin Limitation Reference
IBT-60 p53/NAC neurotoxicity Improved lipophilicity Limited in vivo data
Cisplatin DNA crosslinking Higher potency (lower IC50) Severe toxicity
Ethoxzolamide Carbonic Anhydrase Well-characterized Less competitive binding vs. PFTµ

Critical Research Findings and Controversies

Pifithrin-α’s Off-Target Effects : While initially marketed as a p53-specific inhibitor, PFTα suppresses heat shock factor 1 (HSF1) and glucocorticoid receptor activation, complicating its use in mechanistic studies . This contrasts with siRNA, which offers target specificity .

Pifithrin-µ’s Novel CA Inhibition: Previously unrecognized as a CA inhibitor, PFTµ’s binding affinity was confirmed via LC-MS screening, challenging prior assumptions about its specificity .

Pifithrin-β’s Ambiguous Mechanism : Despite its role in counteracting NAC-induced apoptosis, PFTβ’s direct molecular targets remain undefined, necessitating ligand-based screening for analogues .

Activité Biologique

Pifithrin-α (PFT-α) is a small molecule primarily recognized for its role as an inhibitor of the tumor suppressor protein p53. This compound has garnered attention for its multifaceted biological activities, particularly in neuroprotection, apoptosis regulation, and its potential therapeutic applications in various diseases.

PFT-α exerts its effects primarily through two mechanisms: p53-dependent and p53-independent pathways.

  • p53-dependent Mechanism :
    • PFT-α reversibly blocks p53-dependent transcriptional activation, which is crucial in regulating cell cycle and apoptosis. By inhibiting p53, PFT-α can prevent the transcription of pro-apoptotic genes, thereby protecting cells from apoptosis induced by various stressors such as DNA damage or oxidative stress .
  • p53-independent Mechanism :
    • Recent studies have indicated that PFT-α also activates the aryl hydrocarbon receptor (AHR) pathway, which leads to the upregulation of antioxidant genes through the Nrf2 signaling pathway. This action helps in reducing intracellular reactive oxygen species (ROS), contributing to its protective effects against oxidative stress .

Neuroprotective Effects

PFT-α has shown significant neuroprotective properties in various models of traumatic brain injury (TBI) and neurodegenerative diseases:

  • In a study involving Sprague Dawley rats subjected to TBI, administration of PFT-α resulted in reduced brain contusion volume and improved sensory and motor functions. The treatment decreased levels of pro-inflammatory cytokines and markers associated with apoptosis and autophagy .
  • Another investigation demonstrated that PFT-α could mitigate neuronal death caused by excitotoxicity and ischemia, suggesting its potential as a therapeutic agent for conditions like stroke and Parkinson's disease .

Traumatic Brain Injury (TBI)

In a controlled study on TBI, both PFT-α and another variant, PFT-μ, were administered post-injury. The results indicated that:

  • PFT-α significantly reduced p53 mRNA expression and pro-inflammatory cytokines (IL-1β and IL-6).
  • PFT-μ was effective in enhancing neuronal survival by regulating oxidative stress and autophagy .

Ropivacaine-Induced Neuronal Apoptosis

A study evaluating the effects of PFT-α on ropivacaine-induced apoptosis demonstrated:

  • Pretreatment with PFT-α improved cell viability in neuronal cultures exposed to ropivacaine.
  • It inhibited the expression of pro-apoptotic factors such as Bax and caspase-3 while promoting anti-apoptotic factors like Bcl-2 .

Summary of Biological Activities of Pifithrin-α

Activity TypeMechanismEffectReference
p53 InhibitionBlocks transcriptional activationPrevents apoptosis
NeuroprotectionReduces oxidative stressProtects against neuronal death
Anti-inflammatoryLowers cytokine levelsReduces neuroinflammation
Autophagy RegulationModulates autophagic markersEnhances neuronal survival

Pharmacological Efficacy

Study TypeModel UsedDoseOutcome
TBI StudySprague Dawley rats2 mg/kgReduced brain injury effects
Ropivacaine StudyIn vitro PC12 cell lineNot specifiedIncreased cell viability
Ischemia ModelRodent models0.2 - 8 mg/kgPrevented neuronal death

Q & A

Q. What are the primary research applications of Pifithrin-α in cellular models?

Pifithrin-α (PFTα) is widely used to investigate p53-dependent pathways in cellular stress responses. It inhibits p53 transcriptional activity, enabling researchers to study apoptosis, cell cycle arrest, and DNA repair mechanisms. Common applications include:

  • Neuroprotection studies : Testing its efficacy in reducing neuronal death in models of Alzheimer’s disease (e.g., against Aβ peptide toxicity) .
  • Cancer research : Evaluating p53’s role in chemotherapy-induced apoptosis .
  • Experimental controls : Serving as a negative control in studies comparing p53-dependent vs. independent pathways.

Methodological Note : Use concentrations between 10–30 μM in vitro, but validate via dose-response curves due to batch variability .

Q. What experimental controls are essential when using Pifithrin-β to study p53-dependent apoptosis?

Key controls include:

  • Untreated cells : Baseline apoptosis rates.
  • Vehicle controls : To isolate solvent effects (e.g., DMSO).
  • Positive controls : Staurosporine or other apoptosis inducers.
  • Genetic controls : p53-knockout cell lines to confirm pathway specificity.

Data Analysis Tip : Quantify apoptosis via flow cytometry (Annexin V/PI staining) and validate with Western blotting for p53 targets like Bax or PUMA .

Advanced Research Questions

Q. How can researchers optimize the concentration and exposure time of Pifithrin-α to minimize cytotoxicity while maintaining p53 inhibition efficacy?

Optimization requires:

  • Dose-response assays : Test 5–50 μM ranges across cell types (e.g., SH-SY5Y neurons vs. HCT116 cancer cells).
  • Time-course experiments : Monitor p53 activity (via luciferase reporters) at 6–24 hr intervals.
  • Cytotoxicity screening : Use MTT or LDH assays to identify non-toxic thresholds.

Example Data :

Cell LineOptimal PFTα (μM)Exposure Time (hr)Cytotoxicity Threshold
SH-SY5Y2012>30 μM
HCT1161518>25 μM
Source: Adapted from in vitro neuroprotection studies .

Q. What methodologies are recommended to resolve contradictions in reported efficacy of Pifithrin-α across different cell lines?

Contradictions often arise from variations in p53 isoforms, genetic backgrounds, or off-target effects. Strategies include:

  • Genetic profiling : Confirm p53 status (wild-type vs. mutant) via sequencing.
  • Pathway enrichment analysis : Use RNA-seq to identify compensatory pathways (e.g., NF-κB activation).
  • Meta-analysis : Aggregate data from >5 independent studies to identify trends (e.g., higher efficacy in neuronal vs. epithelial cells) .

Q. How does Pifithrin-β’s stability and mechanism differ from Pifithrin-α in long-term studies?

Pifithrin-β (cyclic PFTα analog) exhibits:

  • Enhanced stability : Due to reduced susceptibility to enzymatic degradation.
  • Lower cytotoxicity : IC50 of 23 μM vs. PFTα’s 10–30 μM range .
  • Mechanistic divergence : Inhibits p53 mitochondrial translocation, unlike PFTα’s nuclear activity.

Experimental Design : For chronic models (e.g., neurodegeneration), use PFTβ at 20 μM with biweekly replenishment to maintain efficacy .

Data Contradiction and Reproducibility

Q. How should researchers address variability in Pifithrin-α’s efficacy between in vitro and in vivo models?

Key factors include:

  • Pharmacokinetics : In vivo bioavailability is limited by rapid metabolism; consider osmotic pump delivery for sustained release.
  • Tissue specificity : Prioritize tissues with high p53 activity (e.g., brain, spleen).
  • Species differences : Validate findings in humanized p53 mouse models .

Reproducibility Checklist :

  • Report lot numbers and suppliers for PFTα/PFTβ.
  • Include positive/negative controls in all assays.
  • Share raw data (e.g., flow cytometry files) in supplementary materials .

Framework for Designing Pifithrin Studies

Using the PICO framework (Population, Intervention, Comparison, Outcome):

  • Population : SH-SY5Y cells with wild-type p53.
  • Intervention : 20 μM PFTα for 12 hr.
  • Comparison : Untreated cells vs. PFTβ-treated cells.
  • Outcome : Apoptosis reduction (measured by caspase-3 activity).

Adapted from evidence synthesis guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pifithrin-
Reactant of Route 2
Reactant of Route 2
Pifithrin-

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.